Product packaging for (3-Amino-2-methylphenyl)methanol(Cat. No.:CAS No. 83647-42-1)

(3-Amino-2-methylphenyl)methanol

Cat. No.: B104730
CAS No.: 83647-42-1
M. Wt: 137.18 g/mol
InChI Key: UVYZMJMDIMWDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Amino-2-methylphenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B104730 (3-Amino-2-methylphenyl)methanol CAS No. 83647-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYZMJMDIMWDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341940
Record name (3-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83647-42-1
Record name 3-Amino-2-methylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83647-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-amino-2-methylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Significance and Unique Functional Group Combination

(3-Amino-2-methylphenyl)methanol, with the chemical formula C8H11NO, possesses a noteworthy structure characterized by a benzene (B151609) ring substituted with three different functional groups: an amino group (-NH2), a methyl group (-CH3), and a hydroxymethyl group (-CH2OH). pharmaffiliates.com This specific arrangement of a primary amine, a methyl substituent, and a primary alcohol on an aromatic scaffold imparts a unique set of chemical properties and reactivity. fsu.edu

The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations. The amino group can act as a base or a nucleophile in reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification. fsu.edu The methyl group, while less reactive, influences the electronic properties and steric environment of the molecule. This trifunctional nature makes this compound a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 83647-42-1
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Appearance Not Available

This table is based on data from Pharmaffiliates. pharmaffiliates.com

Historical Context and Early Research Directions Pertaining to Aromatic Amino Alcohols

The study of aromatic amino alcohols, a class of compounds to which (3-Amino-2-methylphenyl)methanol belongs, has a rich history rooted in the exploration of naturally occurring and synthetic biologically active molecules. researchgate.netwikipedia.org Early research in this area was often driven by the desire to synthesize and understand the properties of compounds with potential pharmaceutical applications. wikipedia.org For instance, many β-blockers and insecticidal agents contain the amino alcohol structural motif. researchgate.net

Historically, the synthesis of amino alcohols was achieved through methods like the ring-opening of epoxides with amines. researchgate.net These early investigations laid the groundwork for the development of more sophisticated and stereoselective synthetic strategies. The fundamental understanding of the reactivity of the amino and hydroxyl groups on an aromatic ring, gained from studying simpler aromatic amino alcohols, has been instrumental in exploring the potential of more complex molecules like this compound.

Current Research Landscape and Emerging Applications of 3 Amino 2 Methylphenyl Methanol Derivatives

The current research landscape for (3-Amino-2-methylphenyl)methanol and its derivatives is expanding, with a significant focus on their application in medicinal chemistry and materials science. The unique substitution pattern of the parent molecule allows for the synthesis of a diverse library of derivatives with varied biological activities.

For example, derivatives of aromatic amino alcohols are being investigated for their potential as modulators of aromatic amino acid metabolism. nih.gov Furthermore, the development of novel synthetic methodologies continues to be an active area of research. This includes the use of various catalysts to achieve highly regioselective and stereoselective transformations, leading to the synthesis of chiral amino alcohols which are crucial components in many pharmaceuticals. researchgate.netrsc.org The ability to selectively modify the amino and hydroxyl groups allows for the fine-tuning of the physicochemical properties of the resulting molecules, making them suitable for a range of applications.

Role As a Building Block in Complex Organic Molecule Synthesis

Reduction of Substituted Benzoic Acid Precursors to this compound

The conversion of a carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, this is typically accomplished by the reduction of 2-Amino-3-methylbenzoic acid.

Lithium Aluminum Hydride (LiAlH₄) Reduction of 2-Amino-3-methylbenzoic Acid

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org Unlike milder reagents such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce the carboxylic acid group. libretexts.orglibretexts.org

The reduction of 2-Amino-3-methylbenzoic acid using LiAlH₄ is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of LiAlH₄ with water or other protic substances. numberanalytics.combyjus.com The reaction is often initiated at a low temperature, such as 0°C, and then allowed to proceed at room temperature. numberanalytics.com

An excess of LiAlH₄ is generally used to ensure complete reduction. byjus.comchemistrysteps.com The stoichiometry of the reaction theoretically requires two equivalents of hydride per mole of carboxylic acid. The first equivalent reacts with the acidic proton of the carboxylic acid, and the subsequent hydrides participate in the reduction of the carboxylate group. chemistrysteps.com

Table 1: Typical Reaction Conditions for LiAlH₄ Reduction

ParameterCondition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0°C to room temperature
Atmosphere Inert (e.g., Nitrogen, Argon)

This table summarizes the typical laboratory conditions for the reduction of a carboxylic acid using LiAlH₄.

The mechanism of carboxylic acid reduction by LiAlH₄ involves several key steps:

Deprotonation: The first equivalent of hydride from LiAlH₄ acts as a base and deprotonates the acidic carboxylic acid proton, forming a lithium carboxylate salt and hydrogen gas. youtube.com This initial acid-base reaction is rapid. chemistrysteps.com

Coordination and Hydride Attack: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. This is followed by the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. libretexts.orgchemistrysteps.com

Intermediate Formation and Elimination: A tetrahedral intermediate is formed. This intermediate then collapses, eliminating an oxygen-aluminum species to form an aldehyde. masterorganicchemistry.comyoutube.com The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.org

Second Hydride Attack and Protonation: Another hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate. masterorganicchemistry.comorgosolver.com Subsequent workup with a protic source, typically water or a dilute acid, protonates the alkoxide to yield the final primary alcohol. masterorganicchemistry.com

After the reaction is complete, a careful workup procedure is necessary to quench the excess LiAlH₄ and isolate the product. This is often done by the sequential and slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

The crude this compound can then be purified using techniques such as extraction and column chromatography to obtain the pure compound.

Optimizing the yield and purity of this compound in a laboratory setting involves careful control of several factors. The reaction should be conducted under strictly anhydrous conditions to prevent the deactivation of the LiAlH₄. byjus.com The rate of addition of the reducing agent and temperature control are also critical to manage the exothermic nature of the reaction and minimize side reactions. numberanalytics.com

Purity assessment of the final product can be carried out using standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the structure of the compound.

Infrared (IR) spectroscopy: To verify the presence of the alcohol and amine functional groups and the absence of the carboxylic acid carbonyl group.

Melting point determination: As a preliminary indicator of purity.

Further optimization can involve exploring different solvent systems and reaction times to maximize the conversion and minimize the formation of impurities. wepub.orgmdpi.commdpi.comresearchgate.net

Catalytic Hydrogenation Approaches for this compound Synthesis

Catalytic hydrogenation presents an alternative route for the synthesis of this compound. This method involves the reduction of a suitable precursor in the presence of a metal catalyst and hydrogen gas. For instance, 2-Amino-3-methylbenzoic acid can be prepared by the catalytic hydrogenation of 2-Methyl-3-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. chemicalbook.comgoogle.com Subsequently, the resulting amino acid could potentially be further reduced to the corresponding amino alcohol.

Heterogeneous catalysts, such as Rh-MoOx/SiO2, have shown effectiveness in the selective hydrogenation of amino acids to amino alcohols. rsc.org This approach can offer advantages in terms of milder reaction conditions and easier product purification compared to hydride reductions. The development of efficient catalysts is crucial for the viability of this synthetic pathway.

Table 2: Comparison of Synthetic Methods

FeatureLiAlH₄ ReductionCatalytic Hydrogenation
Precursor 2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzoic acid (or its nitro precursor)
Reagents Lithium aluminum hydrideHydrogen gas, metal catalyst (e.g., Pd/C, Rh-MoOx/SiO2)
Conditions Anhydrous, often low to room temp.Varies, can require pressure and/or heat
Workup Quenching of excess hydrideFiltration of catalyst
Advantages Powerful, reduces various functional groupsMilder conditions possible, cleaner workup
Disadvantages Highly reactive, requires careful handlingCatalyst cost and activity can be issues

This table provides a comparative overview of the two primary methods discussed for the synthesis of this compound.

Synthetic Methodologies and Route Optimization for this compound

The synthesis of this compound, a key intermediate in various chemical industries, is primarily achieved through the reduction of corresponding nitro or carbonyl compounds. The optimization of these synthetic routes focuses on enhancing yield, selectivity, and process safety, particularly for large-scale production.

1 Hydrogenation of 2-Nitro-3-methylacetophenone and 2-Methyl-3-nitrobenzyl Alcohol Precursors

A prevalent method for synthesizing this compound involves the catalytic hydrogenation of precursor compounds such as 2-Nitro-3-methylacetophenone and 2-Methyl-3-nitrobenzyl alcohol. researchgate.net This process typically involves the reduction of a nitro group to an amine and, in the case of the acetophenone, the subsequent or simultaneous reduction of the ketone functionality to an alcohol. The reaction is generally zero-order concerning the nitro compound concentration and shows a dependency on hydrogen pressure. researchgate.net

1 Catalyst Systems (e.g., Palladium-on-Carbon) and Loading

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation process. Palladium on carbon (Pd/C) is a widely utilized and effective catalyst for the reduction of nitroarenes. orientjchem.orgacs.org The activity of the Pd/C catalyst can be influenced by its preparation method and the nature of the carbon support. google.com Other catalyst systems, such as platinum on carbon (Pt/C), have also demonstrated high efficiency and selectivity in the hydrogenation of nitroarenes to their corresponding anilines. acs.org Raney nickel is another viable catalyst, particularly for the reduction of nitroacetophenones. google.com

The loading of the catalyst is a crucial parameter that affects the reaction rate. While specific loadings for the synthesis of this compound are not extensively detailed in the provided context, typical industrial hydrogenations aim for optimal catalyst concentration to balance reaction speed with cost and ease of removal.

Table 1: Catalyst Systems for Hydrogenation

Catalyst System Precursor Key Characteristics
Palladium-on-Carbon (Pd/C) Nitroarenes Widely used, effective for nitro group reduction. orientjchem.orgacs.org
Platinum-on-Carbon (Pt/C) Nitroarenes High efficiency and selectivity. acs.org
Raney Nickel Nitroacetophenones Effective for reducing both nitro and ketone groups. google.com
2 Temperature and Pressure Parameters

Temperature and hydrogen pressure are significant factors that influence the rate and selectivity of the hydrogenation reaction. For the hydrogenation of 3-nitroacetophenone, a related compound, the reaction rate and the formation of intermediates were observed to increase with rising temperature (in the range of 313–343 K) and hydrogen pressure (in the range of 2–5 barg). researchgate.net In another example involving the hydrogenation of meta-nitroacetophenone, producing meta-aminophenylmethylcarbinol, temperatures between 80°C and 180°C are employed. google.com For the reduction of the nitro group alone to form meta-aminoacetophenone, a lower temperature range of approximately 25°C to 70°C is preferred. google.com The pressure for these reactions can be significantly higher, with examples using pressures up to 2000 pounds per square inch. google.com

Table 2: Temperature and Pressure Parameters for Hydrogenation

Precursor Temperature Range Pressure Range Product
3-Nitroacetophenone 313–343 K 2–5 barg 1-(3-aminophenyl)ethanol researchgate.net
meta-Nitroacetophenone 80°C - 180°C High Pressure meta-aminophenylmethylcarbinol google.com
meta-Nitroacetophenone 25°C - 70°C High Pressure meta-aminoacetophenone google.com
3 Solvent Selection (e.g., Ethanol (B145695), Tert-amyl alcohol, Methanol)

The choice of solvent can significantly impact the reaction rate and selectivity of catalytic hydrogenation. orientjchem.orgresearchgate.net Alcohols such as ethanol, methanol (B129727), and tert-amyl alcohol are commonly used solvents. orientjchem.orgresearchgate.net Protic solvents are often favored in hydrogenation reactions as they can promote a rapid reaction. rsc.org The nature of the solvent can influence the hydrogenation pathway; for instance, in the hydrogenation of nitrobenzene (B124822) over a Pd/C catalyst, the reaction mechanism is thought to differ between methanol and 2-propanol. orientjchem.org The solvent can also play a role in preventing side reactions by affecting the solubility and stability of intermediates. orientjchem.org

Table 3: Solvents for Catalytic Hydrogenation

Solvent Key Characteristics
Ethanol Commonly used alcohol, protic solvent. researchgate.net
Methanol Protic solvent, can influence reaction mechanism. orientjchem.org
Tert-amyl alcohol Alcohol solvent used in hydrogenation.

2 Industrial-Scale Considerations for Catalytic Hydrogenation of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial setting introduces several critical considerations aimed at improving efficiency, safety, and sustainability.

1 Process Intensification: Continuous Flow Reactors

Continuous flow reactors offer significant advantages over traditional batch reactors for industrial-scale hydrogenation. nih.gov These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and more precise control over reaction conditions. mdpi.com The use of packed-bed or micro-packed bed reactors in a continuous flow system allows for efficient catalyst utilization and can lead to higher product yields and selectivity in a shorter reaction time. mdpi.comacs.org This approach is particularly advantageous for highly exothermic reactions like nitro group hydrogenations. itc.mx

2 Solvent Recycling and Waste Management Protocols

On an industrial scale, the economic and environmental impact of solvent use is a major concern. Implementing solvent recycling protocols is crucial for sustainable manufacturing. The choice of solvent can also influence the ease of catalyst recovery and product isolation. rsc.org Effective waste management protocols are necessary to handle spent catalysts and byproducts from the reaction. For instance, the use of water-insoluble acids in crude starting materials can lead to decomposition during distillation, highlighting the need for purification steps prior to hydrogenation to ensure high yields and minimize waste. google.com The development of solvent-free reaction conditions is an emerging area that promises to further improve the sustainability of such processes. nih.gov

Catalyst Recovery and Reuse Strategies

In the synthesis of fine chemicals like this compound, which often involves catalytic reduction or other catalyzed steps, the ability to recover and reuse the catalyst is paramount for economic and environmental sustainability. A prominent strategy involves the use of heterogeneous catalysts, particularly those immobilized on magnetic nanoparticles. These catalysts offer high activity and can be easily separated from the reaction mixture using an external magnetic field, eliminating the need for traditional filtration or centrifugation methods. mdpi.com

Magnetic nanocatalysts are typically composed of a magnetic core, such as iron(III) oxide (Fe₂O₃) or magnetite (Fe₃O₄), coated with a stabilizing layer (e.g., silica, SiO₂) onto which the active catalytic species is anchored. mdpi.com This design provides high surface area and superparamagnetic properties, ensuring that the catalyst is readily dispersed during the reaction but easily recovered afterward. mdpi.com Studies have demonstrated the successful application of such catalysts in various organic transformations. For instance, a magnetic γFe₂O₃@SiO₂ nanoparticle-supported dicationic ionic liquid (DIL) has been used to catalyze Knoevenagel condensations, achieving high yields and being reused at least six times without a significant loss of activity. mdpi.com Similarly, cuprospinel CuFe₂O₄ nanoparticles used in transesterification processes were recovered magnetically and reused for five cycles without a reduction in catalytic efficiency. mdpi.com

Catalyst SystemCore MaterialApplicationReusabilityReference
Dicationic Ionic Liquid (DIL) CatalystγFe₂O₃@SiO₂Knoevenagel CondensationAt least 6 cycles mdpi.com
Cuprospinel NanoparticlesCuFe₂O₄TransesterificationAt least 5 cycles mdpi.com
Sulfonated-polyvinyl amineFe₃O₄Multicomponent Reactions8 cycles mdpi.com
Ionic Liquid on MIL-88B(Fe)Magnetic MOFBiodiesel Synthesis- mdpi.com

Alternative Synthetic Pathways to this compound

Beyond the conventional reduction of the corresponding carboxylic acid or aldehyde, several alternative synthetic pathways can be considered for the preparation of this compound. These routes may offer advantages in terms of starting material availability, reaction conditions, or the potential for enantioselective synthesis of related chiral structures.

Grignard Reaction Routes and Their Limitations

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu In principle, this compound could be synthesized by reacting a suitable Grignard reagent with an appropriate carbonyl compound. For example, the reaction could involve 3-amino-2-methylbenzaldehyde (B12294470) and a methyl Grignard reagent, or more complex variations.

However, this route presents significant challenges. The primary limitation is the high reactivity of the Grignard reagent, which functions as an extremely strong base. mnstate.edu The amino group (-NH₂) on the phenyl ring has acidic protons that would be readily deprotonated by the Grignard reagent, consuming the reagent and preventing the desired nucleophilic attack on the carbonyl group. mnstate.edu To circumvent this, the amino group would need to be protected with a suitable group that is stable to the Grignard reagent but can be removed later in the synthesis.

Another major issue is the stringent requirement for anhydrous ("dry") reaction conditions. Grignard reagents react rapidly with water, which would quench the reagent and reduce the yield. mnstate.edu Furthermore, the magnesium metal used to generate the reagent is often coated with a passivating layer of magnesium oxide, which can hinder the initiation of the reaction. mnstate.edu

LimitationDescriptionReference
Reagent Basicity The Grignard reagent is a strong base and will react with the acidic protons of the amine group, consuming the reagent. mnstate.edu
Need for Protecting Groups The amine functionality must be protected to prevent acid-base side reactions, adding steps to the synthesis. mnstate.edu
Anhydrous Conditions The reaction is highly sensitive to moisture, requiring strictly controlled, water-free solvents and glassware. mnstate.edu
Magnesium Activation The magnesium metal surface is often coated with an oxide layer that can inhibit the reaction from starting. mnstate.edu

Enzymatic Reduction of Prochiral Ketones for Enantioselective Synthesis

For the synthesis of chiral alcohols, enzymatic reduction of prochiral ketones is one of the most promising methods, offering high yields and excellent optical purity. nih.gov While this compound itself is achiral, this methodology is highly relevant for the synthesis of analogous chiral secondary alcohols. The process involves the asymmetric reduction of a ketone precursor, such as 3-amino-2-methylacetophenone, to yield an optically active alcohol. Biocatalysis using whole-cell systems or isolated enzymes is often preferred over chemical methods due to its remarkable enantioselectivity and mild reaction conditions. mdpi.com

Microorganisms like baker's yeast, Rhodotorula glutinis, and Bacillus cereus are widely used as whole-cell biocatalysts. nih.govmdpi.com These systems are advantageous because the necessary oxidoreductase enzymes, cofactors (like NADPH), and the cofactor regeneration system are all contained within the cell. nih.gov

Use of Alcohol Dehydrogenases (ADHs)

The key enzymes responsible for the biocatalytic reduction of ketones are alcohol dehydrogenases (ADHs). nih.gov ADHs are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. nih.govnih.gov In the context of synthesis, they are used for the reduction reaction, requiring the reduced cofactor (NADH or NADPH).

Human ADHs, for instance, consist of multiple isozymes with broad substrate specificity. nih.gov In biotechnological applications, specific ADHs are selected or engineered for their ability to reduce a target ketone with high stereoselectivity. researchgate.net For example, ketoreductases (KREDs), a subset of ADHs, are frequently employed. researchgate.net The choice of enzyme is critical, as different ADHs can exhibit opposite stereopreferences, leading to either the (R)- or (S)-enantiomer of the alcohol product. This is often described by Prelog's rule, with enzymes producing the (S)-alcohol being more common, while those producing the (R)-alcohol are termed "anti-Prelog" catalysts. mdpi.com

Enantiomeric Excess (ee) Control in Enzymatic Approaches

Achieving a high enantiomeric excess (ee), a measure of the purity of one enantiomer, is the primary goal of enantioselective synthesis. nih.gov In enzymatic reductions, several factors can be manipulated to control and maximize the ee. The selection of the biocatalyst is the most crucial factor; screening different microorganisms or isolated enzymes can identify one with the desired stereoselectivity for a specific substrate. nih.govmdpi.com

Reaction conditions also play a vital role. Parameters such as pH, temperature, and the use of co-solvents can influence enzyme activity and selectivity. mdpi.com For instance, the addition of glycerol (B35011) as a co-substrate has been shown to enhance the catalytic activity of Bacillus cereus cells. mdpi.com Furthermore, the enantiopurity of the final product can be improved by tuning substrate and enzyme loadings to favor the formation of the desired product while minimizing side reactions. nih.gov High-throughput screening methods, such as fluorescence-based assays, can be used to rapidly evaluate the ee of reaction products, facilitating the optimization process. nih.gov

Ketone SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee) (%)Product EnantiomerReference
2-Methyl BenzophenoneRhodotorula glutinis45>99(S) nih.gov
AcetophenoneSpiroborate Ester Catalyst (10 mol%)-99(R) nih.gov
rac-2-phenyl-1,2-ethanediolAcinetobacter sp.90 (at 20mM)10(S) nih.gov
(S)-2-phenyl-1,2-ethanediolAcinetobacter sp.98 (at 10mM)>99.4(S) nih.gov

Consideration of Friedel-Crafts Acylation for Substituted Anilines/Phenols

The Friedel-Crafts acylation is a classic method for forming aryl ketones, which could then be reduced to the target alcohol. nih.gov To synthesize an intermediate for this compound, one might consider the acylation of a substituted aniline (B41778) like o-toluidine. However, the direct Friedel-Crafts acylation of anilines is notoriously challenging. The basic amino group (-NH₂) reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution. researchgate.netclockss.org

To overcome this limitation, several strategies have been developed. One approach is to protect the amino group with a strong electron-withdrawing group. The trifluoromethanesulfonyl (triflyl, Tf) group, for example, has been shown to be effective in preventing the nitrogen from coordinating with the catalyst and inhibiting decarboxylation in related cyclization reactions, allowing the acylation to proceed in good yield. clockss.org

Another modern approach involves using alternative catalytic systems that are more tolerant of the amine functionality. Brønsted acidic ionic liquids have been used as efficient and reusable catalysts for the Friedel-Crafts reaction of anilines with aldehydes under solvent-free conditions. nih.gov Lanthanide triflates [Ln(OTf)₃] and other metal triflates like bismuth tris-trifluoromethanesulfonate [Bi(OTf)₃] have also been successfully employed as recoverable catalysts for the acylation of both activated and deactivated benzenes, including anilines. researchgate.net

Catalytic SystemSubstrate TypeKey FeatureReference
P₂O₅ with N-Triflyl protectionN-(β-phenethyl)amino acidsStrong electron-withdrawing group prevents catalyst coordination and side reactions. clockss.org
Brønsted Acidic Ionic Liquid [bsmim][NTf₂]Anilines, PhenolsMetal- and solvent-free conditions; catalyst is reusable. nih.gov
Lanthanide Trifluoromethanesulfonates [Ln(OTf)₃]Substituted BenzenesCatalyst is easily recovered and reused. researchgate.net
Bismuth Tris-trifluoromethanesulfonate [Bi(OTf)₃]Activated/Deactivated BenzenesCatalytic amount is sufficient for high yields. researchgate.net

Condensation Reactions Involving Amino-Substituted Aromatic Precursors

One potential, though less direct, avenue for the synthesis of amino-substituted benzyl (B1604629) alcohols involves condensation reactions. While direct condensation to form the aminobenzyl alcohol is not a standard method, related strategies can be employed. For instance, amino-substituted benzenesulfonic acids, which are important building blocks for pharmacologically active compounds, are commonly prepared by the sulfonation of aniline with sulfuric acid. researchgate.net A specific example is the synthesis of 3-amino-2-hydroxy-5-methylbenzenesulfonic acid from 2-hydroxy-5-methylphenyl methyl ketone oxime. researchgate.net This reaction proceeds through a likely Beckmann rearrangement to form an acetanilide (B955) intermediate, which then undergoes sulfonation. researchgate.net While this example leads to a sulfonic acid derivative rather than the alcohol, it illustrates the principle of modifying amino-substituted aromatic precursors.

A more direct conceptual link can be found in the preparation of other amino alcohols. For example, o-aminobenzyl alcohol has been synthesized by the reduction of anthranilic acid. orgsyn.org This method, while a reduction rather than a condensation, highlights the use of a readily available amino-substituted aromatic acid as a precursor.

Comparative Analysis of Synthetic Methods for this compound

A thorough evaluation of synthetic methods is crucial for selecting the most appropriate route for producing this compound, whether for laboratory research or industrial manufacturing. Key parameters for comparison include reaction yield, purity of the final product, and the scalability of the process.

Different synthetic strategies for producing amino alcohols exhibit a range of yields and purities. For instance, the electrochemical reduction of anthranilic acid to o-aminobenzyl alcohol provides a yield of 69-78% with a melting point of 80-81°C after recrystallization, indicating good purity. orgsyn.org In another example, the reduction of 2-methyl-3-nitrobenzonitrile (B1315095) using zinc dust and ammonium (B1175870) chloride in a tetrahydrofuran and methanol solvent system results in a 93% yield of 3-amino-2-methylbenzonitrile, a related compound. chemicalbook.com

The Sharpless asymmetric aminohydroxylation is a powerful method for the enantioselective synthesis of β-amino alcohols; however, yields can be moderate due to challenges with regioselectivity. diva-portal.org For the synthesis of 2-amino-α-methylbenzyl alcohol, hydrogenation of 2-nitroacetophenone in the presence of a palladium catalyst is a viable method. google.com

Below is a comparative table of different synthetic methods for amino alcohols, which can serve as a proxy for evaluating potential routes to this compound.

Synthetic MethodStarting MaterialProductYieldPurityScalability Notes
Electrochemical ReductionAnthranilic acido-Aminobenzyl alcohol69-78%High (m.p. 80-81°C after recrystallization)Requires specialized electrochemical cells; may be suitable for moderate scale. orgsyn.org
Chemical Reduction2-methyl-3-nitrobenzonitrile3-amino-2-methylbenzonitrile93%High (isolated as a white solid)Uses common reagents; potentially scalable with appropriate heat management. chemicalbook.com
Catalytic Hydrogenation2-nitroacetophenone2-amino-α-methylbenzyl alcoholGood (quantitative not specified)Not specifiedHigh-pressure hydrogenation may require specialized industrial equipment. google.com
Sharpless Asymmetric AminohydroxylationAlkenesβ-amino alcoholsModerateHigh (enantioselective)Catalyst cost and regioselectivity issues can be a concern for large-scale production. diva-portal.org

This table is for illustrative purposes and compares methods for similar compounds. Specific yields and purities for this compound would require dedicated experimental investigation.

The transition from a laboratory-scale synthesis to industrial production introduces a new set of challenges and considerations.

Lab-Scale Synthesis: At the laboratory level, the primary focus is often on proof-of-concept and obtaining the desired product, with less emphasis on cost and throughput.

Reagent Choice: A wider variety of reagents, including more expensive or hazardous ones, may be used. For example, the use of lithium aluminum hydride is common in labs but can be problematic on a large scale. google.com

Equipment: Standard laboratory glassware is typically sufficient.

Work-up and Purification: Techniques like column chromatography are feasible for purification.

Industrial-Scale Production: For industrial production, the emphasis shifts to cost-effectiveness, safety, efficiency, and environmental impact.

Cost of Raw Materials: The price of starting materials and reagents becomes a critical factor.

Process Safety: Reactions that are manageable in the lab, such as those involving high pressures or highly exothermic processes, require significant engineering controls and safety protocols on an industrial scale. google.com

Throughput and Cycle Time: The efficiency of the reaction and the time required for a complete production cycle are crucial for economic viability.

Waste Management: The disposal of byproducts and solvents is a major environmental and cost consideration.

Purification: Methods like crystallization and distillation are preferred over chromatography for large-scale purification due to cost and scalability.

For instance, a patented process for preparing 2-amino-α-methylbenzyl alcohol highlights the industrial feasibility of hydrogenating 2-nitroacetophenone at pressures ranging from 10 to 1000 atmospheres. google.com While effective, this necessitates specialized high-pressure reactors, which are a significant capital investment for industrial-scale operations.

Oxidation Reactions of this compound

The oxidation of this compound can proceed via several pathways, depending on the oxidizing agent and reaction conditions. The primary sites for oxidation are the benzylic alcohol and the amino group.

The oxidation of aminophenols can lead to the formation of highly reactive quinone imine intermediates. nih.gov In the case of this compound, oxidation could potentially lead to an o-quinone imine structure if the reaction proceeds through intramolecular cyclization pathways. More commonly, the oxidation of the benzylic alcohol to an aldehyde, followed by condensation with the amino group of another molecule or an external amine, can form an imine. nih.govsemanticscholar.org Quinone-catalyzed processes have been developed for the synthesis of imines from 1,2-amino alcohols through oxidative deformylation. nih.govsemanticscholar.org

A variety of oxidizing agents can be employed to transform the benzylic alcohol group. Mild oxidants selectively convert the alcohol to an aldehyde, while stronger agents can yield a carboxylic acid. Manganese dioxide (MnO₂) is a widely used reagent for the selective oxidation of benzylic alcohols to their corresponding aldehydes. commonorganicchemistry.commychemblog.com Other common reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known to oxidize primary alcohols to aldehydes. researchgate.net

Table 1: Common Oxidizing Agents for Benzylic Alcohols

Oxidizing AgentProduct from Primary Benzylic AlcoholTypical Conditions
Manganese Dioxide (MnO₂)AldehydeHeterogeneous reaction in solvents like dichloromethane (B109758) or chloroform. commonorganicchemistry.commychemblog.com
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous dichloromethane.
Pyridinium Dichromate (PDC)Aldehyde or Carboxylic AcidDichloromethane for aldehyde, DMF for carboxylic acid.
Potassium Permanganate (B83412) (KMnO₄)Carboxylic AcidBasic, aqueous conditions, often with heat.
Chromic Acid (H₂CrO₄)Carboxylic AcidGenerated in situ from CrO₃ and sulfuric acid in acetone (B3395972) (Jones oxidation).

Reduction Reactions of this compound

Reduction reactions of this compound primarily target the benzylic alcohol and the aromatic ring, although the latter requires harsh conditions.

Since the starting material is already an amine, reduction reactions focus on other parts of the molecule. The most common transformation is the reduction of the benzylic hydroxyl group to a hydrogen atom, a process known as hydrogenolysis. This reaction converts this compound into 3-Amino-2-methyltoluene. Reduction of the entire aromatic ring to a cyclohexane (B81311) ring is possible but requires high pressure and temperature with specific catalysts. libretexts.orglibretexts.org

Catalytic hydrogenation is a standard method for the reduction of benzylic alcohols. stackexchange.com This typically involves using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C). libretexts.orgstackexchange.com Alternative methods for the deoxygenation of benzylic alcohols include using hydriodic acid with red phosphorus or sodium cyanoborohydride with zinc iodide. nih.govnih.gov A transition-metal-free system using sodium iodide and formic acid has also been reported for the reduction of benzylic alcohols. rsc.org

Table 2: Reducing Systems for Benzylic Alcohols

Reducing Agent/SystemProductTypical Conditions
H₂ / Palladium on Carbon (Pd/C)Alkane (Hydrogenolysis)Hydrogen gas pressure, various solvents like ethanol or ethyl acetate. libretexts.orgstackexchange.com
Hydriodic Acid (HI) / Red PhosphorusAlkaneBiphasic toluene-water medium. nih.gov
Sodium Cyanoborohydride (NaBH₃CN) / Zinc Iodide (ZnI₂)AlkaneSolvents like dichloroethane or benzene (B151609). nih.gov
Sodium Iodide (NaI) / Formic Acid (HCOOH)AlkaneBiphasic medium. rsc.org

Substitution Reactions Involving the Amino Group of this compound

The primary aromatic amino group is a versatile handle for a variety of substitution reactions, allowing for the synthesis of a wide range of derivatives.

Key reactions include:

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) to form amides. tandfonline.comorientjchem.org These reactions can often be performed under mild, catalyst-free conditions or promoted by catalysts like iodine. tandfonline.comorientjchem.org This transformation is often used to protect the amino group during other synthetic steps. nih.gov

N-Alkylation: The amino group can be alkylated using alkyl halides. More modern and greener approaches involve the direct N-alkylation using alcohols in the presence of a suitable catalyst. nih.gov

Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. organic-chemistry.orgyoutube.com The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide array of functional groups (e.g., -OH, -Cl, -Br, -I, -CN, -F) through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.org

Table 3: Substitution Reactions of the Aromatic Amino Group

ReactionReagentsProduct Functional Group
N-AcetylationAcetic Anhydride (B1165640) or Acetyl ChlorideN-Acetyl Amide (-NHCOCH₃)
N-BenzoylationBenzoyl ChlorideN-Benzoyl Amide (-NHCOPh)
N-AlkylationAlkyl Halide or Alcohol (with catalyst)Secondary or Tertiary Amine (-NHR or -NR₂)
DiazotizationNaNO₂ / HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)

Nucleophilic Substitution Reactions and Derivative Formation

The amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, leading to the formation of a wide array of derivatives. chemguide.co.uk These reactions typically involve the attack of the amino group on an electrophilic carbon atom, resulting in the displacement of a leaving group. masterorganicchemistry.com

The formation of N-substituted derivatives is a key transformation. For instance, the reaction with electrophiles can lead to the formation of secondary or tertiary amines, amides, and sulfonamides. The reaction's outcome is highly dependent on the reagent used and the reaction conditions.

Reagents for Substitution (e.g., Alkyl Halides, Acyl Chlorides, Sulfonyl Chlorides)

A variety of reagents can be employed to achieve the substitution on the amino group of this compound.

Alkyl Halides: In the presence of a base, the amino group can be alkylated by reacting with alkyl halides (R-X) through an S(_N)2 mechanism. alevelchemistry.co.uk This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary amine. Further alkylation can lead to the formation of a tertiary amine and even a quaternary ammonium salt.

Acyl Chlorides: Acyl chlorides (RCOCl) react readily with the primary amino group to form N-substituted amides. libretexts.org This reaction is a nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. chemguide.co.uk The reaction is often vigorous and may be carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org This method is widely used for the derivatization of amines. nih.govrsc.org

Sulfonyl Chlorides: Similarly, sulfonyl chlorides (RSO(_2)Cl) react with the amino group to yield sulfonamides. This reaction is a reliable method for the synthesis of sulfonamides and involves the in-situ reduction of the sulfonyl chloride in some procedures. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions of the Amino Group

Reagent Type General Structure Product Type
Alkyl Halide R-X Secondary Amine
Acyl Chloride R-CO-Cl N-substituted Amide

Derivatization of the Hydroxyl Group in this compound

The hydroxyl group of this compound, being a primary alcohol, can also be derivatized through various reactions. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. youtube.com

One of the most common derivatization reactions is esterification. Reaction with an acyl chloride or a carboxylic acid anhydride will convert the hydroxyl group into an ester. The reaction with acyl chlorides is particularly rapid and exothermic, producing an ester and hydrogen chloride. chemguide.co.uklibretexts.org

Another important reaction is the conversion of the alcohol to an alkyl halide. This can be achieved using hydrogen halides (HX) or other halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)). libretexts.org The reaction with hydrogen halides is acid-catalyzed, where the protonation of the hydroxyl group converts it into a good leaving group (H(_2)O). libretexts.org

Ethers can also be formed from the hydroxyl group through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 2: Examples of Derivatization Reactions of the Hydroxyl Group

Reagent Product Type
Acyl Chloride (RCOCl) Ester
Hydrogen Halide (HX) Alkyl Halide

Exploration of Other Reaction Types and Pathways for this compound

Beyond the reactions of its individual functional groups, this compound can participate in other transformations:

Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (KMnO(_4)) or chromic acid.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution reactions on the benzene ring. However, the positions ortho and para to the amino group are already substituted by the methyl and hydroxymethyl groups. The remaining positions on the ring are less activated. Under harsh conditions, further substitution on the aromatic ring might be possible.

Intramolecular Reactions: The proximity of the amino and hydroxymethyl groups on the aromatic ring could potentially allow for intramolecular reactions under certain conditions, leading to the formation of heterocyclic compounds. For example, dehydration could potentially lead to the formation of a seven-membered ring containing nitrogen and oxygen, although this is likely to be thermodynamically unfavorable.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR for Proton Confirmation and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons in the this compound molecule. A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the methyl protons, and the amine protons. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-donating amino and methyl groups and the electron-withdrawing hydroxymethyl group. For example, in the related compound 2-aminobenzyl alcohol, the aromatic protons appear in the range of δ 6.65-7.08 ppm, and the methylene protons of the CH₂OH group appear at δ 4.53 ppm. chemicalbook.com The amino group protons would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR for Carbon Confirmation and Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the substitution pattern on the benzene ring. The carbon of the methyl group would appear at a characteristic upfield shift, while the carbon of the hydroxymethyl group would be further downfield.

2D NMR Techniques for Full Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. omicsonline.org Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra would correlate directly bonded proton and carbon atoms. ugm.ac.id Finally, HMBC (Heteronuclear Multiple Bond Correlation) spectra would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the substitution pattern on the aromatic ring and the connection of the methyl and hydroxymethyl groups. ugm.ac.id

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict the NMR chemical shifts of molecules. researchgate.netnih.gov This method, often employed with Density Functional Theory (DFT), can provide theoretical chemical shift values that can be compared with experimental data to confirm structural assignments. researchgate.netnih.gov The accuracy of GIAO calculations depends on the level of theory and the basis set used. For reliable predictions for this compound, a suitable combination of a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) would be necessary. researchgate.netnih.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and can also be used to gain structural information through fragmentation patterns.

ESI-MS and GC-MS for Molecular Weight Verification and Impurity Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for determining the molecular weight of this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com This technique would be valuable for verifying the molecular weight of this compound and for identifying and quantifying any impurities. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely involving the loss of the hydroxyl group, water, or cleavage of the benzyl C-C bond. Derivatization of the amino and alcohol functional groups can sometimes be employed to improve chromatographic separation and provide more definitive mass spectral fragmentation patterns for analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy and confidence. nih.gov Unlike low-resolution mass spectrometry, which provides mass-to-charge (m/z) ratios to two decimal places, HRMS can achieve mass accuracy up to four or five decimal places. nih.gov This precision allows for the unambiguous identification of compounds by distinguishing between molecules that may have the same nominal mass but different elemental formulas. nih.gov

For this compound, with the chemical formula C₈H₁₁NO, the exact mass can be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical monoisotopic mass is a critical parameter for its identification in complex mixtures.

The calculated monoisotopic mass for the neutral molecule [M] is 137.084064 Da. nih.gov In mass spectrometry, the molecule is typically observed as a protonated species [M+H]⁺ in positive ionization mode.

Table 1: Theoretical HRMS Data for this compound
Chemical FormulaSpeciesTheoretical Monoisotopic Mass (Da)
C₈H₁₁NO[M]137.084064
[M+H]⁺138.09187

This high-precision mass measurement is fundamental for confirming the presence of the compound in a sample and is often the first step in its structural elucidation.

Predicted Collision Cross Section (CCS) Values and Applications

Collision Cross Section (CCS) is a physicochemical property of an ion that reflects its size, shape, and charge in the gas phase. nih.gov Determined through ion mobility-mass spectrometry (IM-MS), the CCS value provides an additional dimension of separation and characterization, orthogonal to liquid chromatography retention time and m/z ratio. nih.gov This parameter is highly robust and reproducible across different instruments and laboratories, making it a reliable identifier. researchgate.net

While experimental CCS values for many common compounds are available in databases, values for less common structures like this compound often need to be predicted using computational methods. nih.govgithub.io Machine learning algorithms, such as support vector regression (SVR), and quantum mechanics (QM) calculations are used to predict CCS values based on molecular descriptors derived from the chemical structure. github.ioresearchgate.netproteomicsml.org These prediction models are trained on large datasets of experimentally measured CCS values. github.io

Applications of Predicted CCS Values:

Increased Confidence in Identification: Comparing an experimentally measured CCS value with a predicted value significantly increases the confidence in compound annotation, especially when reference standards are unavailable. researchgate.netnih.gov

Isomer Differentiation: CCS is particularly valuable for distinguishing between isomers (compounds with the same formula but different structures), which often have identical masses and similar retention times. nih.gov The three-dimensional structure of an ion directly influences its CCS, allowing for the separation of structural isomers, conformers, and even protomers. researchgate.net

Metabolite Tracking and Biotransformation Studies: In drug discovery and metabolomics, CCS values help in tracking metabolites across different studies, species, and analytical conditions, aiding in the elucidation of metabolic pathways. researchgate.net

For this compound, a predicted CCS value would serve as a crucial data point to differentiate it from its isomers, such as (4-Amino-3-methylphenyl)methanol or (2-Amino-6-methylphenyl)methanol, in complex sample analyses. Prediction models report median relative errors often below 5%, providing a reliable filter for candidate structures. github.ionih.gov

Infrared (IR) and Raman Spectroscopy of this compound

FTIR and ATR-IR for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) sampling accessory, is a powerful technique for identifying the functional groups present in a molecule. researchgate.net Specific bonds vibrate at characteristic frequencies, absorbing IR radiation and leading to distinct peaks in the spectrum.

For this compound, the spectrum is expected to show characteristic bands for its hydroxyl (-OH), primary amine (-NH₂), methyl (-CH₃), methylene (-CH₂-), and substituted aromatic ring functionalities. Based on data from analogous compounds like 3-aminobenzyl alcohol and 2-methylbenzyl alcohol, the expected vibrational frequencies can be assigned. nih.govnih.govnih.gov

Table 2: Predicted FTIR/ATR-IR Vibrational Frequencies and Assignments
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two sharp peaks
3350-3250O-H StretchAlcohol (-OH)Broad, strong peak
3100-3000C-H Aromatic StretchAromatic RingMedium to weak peaks
2960-2850C-H Aliphatic Stretch-CH₃, -CH₂-Medium peaks
1620-1580N-H Scissoring (bend)Primary Amine (-NH₂)Medium to strong peak
1600-1450C=C Aromatic Ring StretchAromatic RingMultiple sharp, medium peaks
1250-1000C-O StretchPrimary AlcoholStrong peak
1350-1280C-N StretchAromatic AmineMedium to strong peak
900-670C-H Aromatic Out-of-plane BendTrisubstituted BenzeneStrong peaks, diagnostic of substitution pattern

FT-Raman Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is complementary to IR spectroscopy. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. This selection rule means that symmetric, non-polar bonds often produce strong signals in Raman spectra but weak or no signal in IR spectra.

For this compound, FT-Raman is particularly useful for analyzing the carbon skeleton and symmetric vibrations.

Key Expected FT-Raman Bands:

Aromatic C-H Stretch (3100-3000 cm⁻¹): These modes are typically strong and sharp in Raman spectra.

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Strong signals from the methyl and hydroxymethyl groups are expected.

Aromatic Ring Breathing (around 1000 cm⁻¹): The symmetric stretching and contraction of the entire benzene ring is a classic strong Raman band but is often weak in the IR spectrum. researchgate.net For a substituted benzene, this provides structural information.

Aromatic C=C Stretch (1600-1550 cm⁻¹): These modes are also prominent in the Raman spectrum.

Analysis of the FT-Raman spectrum of 3-aminobenzyl alcohol shows these characteristic features, which would be conserved in the title compound. nih.gov

Correlation with Theoretical Vibrational Frequencies

To achieve unambiguous assignment of the numerous vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. ijariie.com Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are widely used to calculate the equilibrium geometry and harmonic vibrational frequencies of molecules. nih.govijariie.com

Theoretical frequency calculations often overestimate experimental values due to the neglect of anharmonicity and the use of a finite basis set. theaic.org Therefore, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. theaic.org The Potential Energy Distribution (PED) is then calculated to determine the contribution of each internal coordinate (stretch, bend, torsion) to a given normal mode, allowing for a precise assignment of each observed spectral band. theaic.org Such theoretical studies on related molecules like 3-aminobenzyl alcohol and other benzyl alcohol derivatives have shown excellent correlation between scaled theoretical wavenumbers and experimental spectra, validating the vibrational assignments. nih.govtheaic.org

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound and Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π and non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. For aromatic compounds, the characteristic π → π transitions of the benzene ring are of primary interest.

The spectrum of benzene shows a strong E₂-band near 204 nm and a weaker, structured B-band around 254 nm. The presence of substituents on the benzene ring alters the positions (bathochromic or hypsochromic shifts) and intensities (hyperchromic or hypochromic effects) of these absorption bands.

In this compound, the three substituents—amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH)—all act as auxochromes, typically causing a bathochromic (red) shift and a hyperchromic effect on the benzene absorption bands. The amino group, with its lone pair of electrons, strongly interacts with the aromatic π-system, causing a significant red shift.

Experimental data for aminophenol and aminobenzyl alcohol isomers show characteristic absorption maxima that can be used to predict the behavior of the title compound. researchgate.netresearchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima in a Non-polar Solvent
TransitionApproximate λₘₐₓ (nm)Origin
Band I~280-295π → π* (B-band, benzenoid)
Band II~230-245π → π* (E₂-band, benzenoid)

The exact position of the absorption maxima is sensitive to the solvent polarity. In polar protic solvents, hydrogen bonding with the amino and hydroxyl groups can lead to further shifts in the absorption bands. The UV-Vis spectrum provides valuable information on the electronic structure of the conjugated system.

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of an aromatic compound like this compound is dictated by the energy required to promote electrons from a ground electronic state to an excited state. These transitions, typically occurring in the ultraviolet-visible (UV-Vis) region, are characteristic of the molecule's chromophores—in this case, the substituted benzene ring. The amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups influence the energy levels of the benzene ring's π-orbitals.

The benzene ring itself exhibits characteristic π → π* transitions. The introduction of substituents alters the symmetry and energy of these orbitals, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The lone pair of electrons on the amino group's nitrogen atom can participate in resonance with the aromatic ring, further influencing the electronic transition energies.

While specific experimental data for the absorption maxima of this compound are not detailed in the surveyed literature, analysis of structurally similar compounds, such as 3-aminobenzyl alcohol, provides a basis for expected behavior. The UV-Vis spectrum is a critical tool for qualitative analysis and for determining compound concentration via the Beer-Lambert law, provided a reference standard is available.

Time-Dependent DFT (TD-DFT) for Theoretical UV-Vis Spectral Studies

In the absence of extensive experimental data, or to complement it, theoretical calculations offer a powerful method for predicting the electronic spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of a molecule. scribd.comarxiv.org

The TD-DFT approach models the response of the electron density to a time-dependent electric field, such as that of light, allowing for the prediction of excited states from which absorption wavelengths can be derived. nih.govnih.gov The accuracy of TD-DFT calculations depends significantly on the chosen exchange-correlation functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-31G(d), cc-pVTZ), which approximates the complex electron-electron interactions and the atomic orbitals, respectively. researchgate.netrsc.org

For this compound, a TD-DFT study would involve:

Optimization of the molecule's ground-state geometry.

Calculation of the vertical excitation energies to various singlet excited states.

Calculation of the oscillator strength for each transition, which relates to the intensity of the spectral absorption band.

Although specific TD-DFT studies for this compound were not identified in the reviewed literature, this computational technique remains a principal method for gaining theoretical insight into the electronic transitions and predicting the absorption spectrum of this and related molecules. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula, providing a crucial check for purity and confirming the compound's empirical formula.

For this compound, the molecular formula is C₈H₁₁NO. myskinrecipes.commyskinrecipes.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Theoretical Elemental Composition of this compound Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol myskinrecipes.commyskinrecipes.com

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.011896.08870.04
HydrogenH1.0081111.0888.08
NitrogenN14.007114.00710.21
OxygenO15.999115.99911.66
Total 137.182 100.00

This calculated data serves as the benchmark for experimental results obtained from combustion analysis or other elemental analysis techniques.

X-ray Crystallography for Solid-State Molecular Structure (if available for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural elucidation.

A search of the available scientific literature did not yield any public reports on the single-crystal X-ray structure of this compound or its simple derivatives. Obtaining such data would require the successful growth of a single crystal of suitable quality, which could then be analyzed by X-ray diffraction. If a structure were determined, it would provide invaluable information on the molecule's conformation in the solid state, including the planarity of the aromatic ring and the orientation of the substituent groups, as well as details on intermolecular hydrogen bonding involving the amino and hydroxyl functionalities.

Theoretical and Computational Studies of 3 Amino 2 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been used to study compounds structurally similar to (3-Amino-2-methylphenyl)methanol.

Geometry Optimization and Structural Parameter Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For a related compound, 3-aminobenzyl alcohol, a study utilized the B3LYP method with a 6-311+G(d,p) basis set to perform geometry optimization. nih.gov This level of theory is known to provide reliable geometric parameters.

The optimized structural parameters, including bond lengths and bond angles, can then be compared with experimental data if available. For instance, in the study of 3-aminobenzyl alcohol, the calculated parameters showed good agreement with experimental values, validating the computational approach. nih.gov

Table 1: Representative Optimized Structural Parameters for a Substituted Phenylmethanol Analog (e.g., 3-aminobenzyl alcohol) from DFT Calculations

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-C (aromatic)~1.39
C-N~1.40
C-O~1.43
O-H~0.96
C-H (aromatic)~1.08
N-H~1.01
Bond AngleC-C-C (aromatic)~120
C-C-N~121
C-C-CH2OH~120
C-O-H~109

Note: The values in this table are approximate and are for illustrative purposes based on typical DFT results for similar aromatic compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In various computational studies of substituted aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the aromatic ring, while the LUMO is typically distributed over the aromatic ring and any electron-withdrawing substituents. For a molecule like this compound, the amino group would significantly contribute to the HOMO, making it susceptible to electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecule (Analog)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Substituted Benzyl (B1604629) Alcohol-5.5 to -6.5-0.5 to -1.54.0 to 5.0

Note: These are typical energy ranges observed in DFT studies of similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule containing an amino group and a hydroxyl group, the MEP map would show negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Fukui Function and Mulliken Population Analysis for Reactivity Prediction

Fukui functions are used to describe the local reactivity of a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks.

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. While it has its limitations, it can provide a qualitative picture of the charge distribution. Atoms with more negative Mulliken charges are generally more susceptible to electrophilic attack. In a study of a different aminopurine derivative, Mulliken population analysis was used to calculate the Fukui functions to identify reactive sites. bas.bg

Table 3: Hypothetical Fukui Function and Mulliken Charge Data for Key Atoms in this compound

AtomMulliken Charge (e)Fukui Function (f- for electrophilic attack)
N (amino)-0.8 to -1.0High
O (hydroxyl)-0.6 to -0.8Moderate
C (aromatic, ortho to NH2)-0.1 to -0.3Moderate-High
C (aromatic, para to NH2)-0.1 to -0.3Moderate-High

Note: This table presents hypothetical data based on general principles of electronic effects in substituted benzenes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

Intramolecular Charge Transfer (ICT) Interactions

NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions. These interactions, also known as hyperconjugation, involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory.

For a molecule like this compound, significant ICT interactions would be expected from the lone pair of the nitrogen atom (nN) and the oxygen atom (nO) to the antibonding π* orbitals of the aromatic ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties and reactivity. NBO analysis of various aromatic compounds has shown the importance of such delocalization effects.

Hydrogen Bonding and Other Stabilizing Interactions

The structure of this compound, featuring both an amine (-NH₂) and a hydroxyl (-OH) group, allows for a rich network of hydrogen bonds. These interactions are crucial in determining the compound's solid-state structure and its behavior in protic solvents. The amine group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. Similarly, the hydroxyl group can both donate its hydrogen and accept a hydrogen bond via its oxygen atom. libretexts.org

While specific crystallographic data for this compound is not widely published, studies on the closely related isomer, (2-Aminophenyl)methanol, provide a strong model for the expected interactions. In the crystal structure of (2-Aminophenyl)methanol, molecules are linked by intermolecular N—H···O and O—H···N hydrogen bonds. researchgate.net This network involves molecules related by translation being held together by N—H···O bonds, while molecules related by a screw axis are linked by both O—H···N and additional N—H···O interactions. researchgate.net This cooperative bonding results in a stable, layered molecular assembly. researchgate.net It is anticipated that this compound would engage in similar, if not identical, types of hydrogen bonding to stabilize its structure.

Interaction Type Donor Acceptor Typical Role in Stabilization
Hydrogen BondAmine Group (-NH₂)Oxygen of Hydroxyl GroupIntermolecular linkage
Hydrogen BondHydroxyl Group (-OH)Nitrogen of Amine GroupIntermolecular linkage

This table illustrates the expected primary hydrogen bonding interactions for this compound based on its functional groups and data from analogous compounds.

Quantum Chemical Descriptors for Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and biological activity. These descriptors are fundamental to developing quantitative structure-activity relationships (QSAR). For a molecule like this compound, these descriptors can offer insights into its reactivity, lipophilicity, and potential interactions with biological targets.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov Other important descriptors include the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. nih.govresearchgate.netresearchgate.net

Computational studies on related aromatic amines and phenols have demonstrated that these descriptors correlate well with experimental observations of reactivity. For instance, the charge distribution and MEP can predict the most likely sites for electrophilic or nucleophilic attack.

Quantum Descriptor Significance Predicted Influence on this compound
HOMO Energy Relates to the ability to donate electrons (nucleophilicity).The amine and hydroxyl groups would contribute to a higher HOMO energy, indicating susceptibility to electrophilic attack.
LUMO Energy Relates to the ability to accept electrons (electrophilicity).The aromatic ring influences the LUMO energy, defining its ability to accept electrons.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps charge distribution to predict reactive sites.Would likely show negative potential around the N and O atoms and positive potential on the amine and hydroxyl hydrogens.
Electrophilicity Index (ω) Measures the propensity to act as an electrophile.Provides a quantitative measure of its electron-accepting capability.

This table outlines key quantum chemical descriptors and their relevance for understanding the structure-activity relationships of this compound.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm experimental findings or to identify unknown compounds. Methods like Density Functional Theory (DFT) are commonly used to calculate vibrational (Infrared), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.govaalto.fi

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. Key vibrational modes would include the O-H and N-H stretching frequencies, typically observed in the high-frequency region of the IR spectrum, as well as C-N, C-O, and aromatic C-C stretching frequencies. Studies on similar heterocyclic compounds have shown a good correlation between vibrational spectra calculated at the DFT/B3LYP level and experimental FT-IR data. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations can predict the chemical shifts of the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the amine protons, providing a theoretical spectrum that can be compared with experimental results for structural verification. The accuracy of these predictions is often high enough to aid in the assignment of complex spectra. nih.gov

Spectroscopic Technique Predicted Observable Feature Computational Method
Infrared (IR) Spectroscopy O-H, N-H, C-O, C-N stretching and bending vibrations.Density Functional Theory (DFT)
¹H NMR Spectroscopy Chemical shifts for aromatic, methylene, and amine protons.Gauge-Independent Atomic Orbital (GIAO)
¹³C NMR Spectroscopy Chemical shifts for aromatic, methyl, and methylene carbons.Gauge-Independent Atomic Orbital (GIAO)
UV-Visible Spectroscopy Electronic transitions (e.g., π → π*) of the aromatic system.Time-Dependent DFT (TD-DFT)

This table summarizes the computational methods used to predict the spectroscopic properties of this compound.

Applications of 3 Amino 2 Methylphenyl Methanol in Advanced Organic Synthesis

Synthesis of Complex Pharmaceutical Intermediates and Lead Compounds

The structural motif of (3-Amino-2-methylphenyl)methanol is of significant interest in medicinal chemistry. The presence of reactive amino and hydroxyl groups on a substituted benzene (B151609) ring allows for the construction of diverse molecular architectures, making it a key intermediate in the synthesis of complex pharmaceutical compounds and lead structures for drug discovery. google.com

The derivatization of this compound is a key strategy for modulating the biological activity and toxicological profiles of new chemical entities. The amino and hydroxyl functionalities serve as handles for introducing various substituents, which can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the hydroxyl group can be etherified or esterified to produce a library of derivatives. These modifications can lead to enhanced binding affinity to biological targets, improved metabolic stability, and reduced off-target effects.

While specific studies detailing the derivatization of this compound for enhanced biological activity are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its potential in this area. The strategic modification of this scaffold is a viable approach to fine-tune the properties of a lead compound.

The core structure of this compound serves as a valuable scaffold in drug discovery for the development of novel therapeutic agents. A molecular scaffold is a central framework upon which various functional groups can be appended to create a diverse range of compounds for biological screening. The aminobenzyl alcohol moiety is a privileged scaffold found in numerous biologically active molecules.

This compound is a potential precursor for the synthesis of various heterocyclic systems, such as quinolines and other nitrogen-containing ring systems, which are prevalent in many approved drugs. Although direct synthesis of specific drugs from this compound is not widely reported, its inclusion in patent literature for antiviral agents suggests its utility as a starting material or intermediate in the synthesis of complex molecules with therapeutic potential. google.comgoogle.com

Interactive Table: Potential Derivatives of this compound for Drug Discovery

Functional GroupPotential Derivative ClassPotential Therapeutic Area
Amino GroupAmides, Sulfonamides, UreasVarious, including oncology, infectious diseases
Hydroxyl GroupEthers, EstersVarious, including cardiovascular, CNS disorders
Aromatic RingHalogenated derivatives, Nitro derivativesVarious, for modifying electronic properties
Both GroupsHeterocyclic compounds (e.g., Benzoxazines)Various, as bioisosteric replacements

Precursor in the Production of Dyes and Pigments

Aromatic amines and phenols are fundamental building blocks in the synthesis of a wide array of dyes and pigments. The structure of this compound, containing an amino group, makes it a candidate for the synthesis of azo dyes through diazotization and coupling reactions. The resulting dyes could exhibit a range of colors depending on the coupling partner.

Furthermore, its derivatives could be used in the formulation of specialized inks. For example, patent literature mentions this compound in the context of polyurethane-based binder dispersions and pigmented phase change inks, suggesting its potential role as a component or intermediate in the production of materials for the printing industry. google.comgoogle.com

Role in the Synthesis of Polymers and Catalysts

The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a suitable monomer for the synthesis of various polymers. It can participate in polymerization reactions to form polyamides, polyesters, and polyurethanes. The incorporation of this aromatic diamine alcohol can impart specific properties to the resulting polymer, such as thermal stability and rigidity. bldpharm.comarctomsci.com

While specific research on polymers derived exclusively from this compound is limited, its listing in chemical catalogs for polymer science applications underscores its potential in this field. bldpharm.comarctomsci.com In catalysis, ligands derived from aminobenzyl alcohols can be used to prepare transition metal complexes that may exhibit catalytic activity in various organic transformations.

Application as a Standard Reference Material in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the validation of analytical methods and the quantification of analytes. A reference material is a substance of which one or more property values are sufficiently homogeneous and well established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

This compound is available from various chemical suppliers who also provide certified reference materials. scribd.commyskinrecipes.commyskinrecipes.com This suggests its potential use as a reference standard in quality control laboratories for the identification and quantification of related impurities in pharmaceutical manufacturing or other chemical processes. However, specific certifications as a primary reference standard for this compound are not widely documented.

Biological and Biomedical Research Applications of 3 Amino 2 Methylphenyl Methanol Derivatives

Antimicrobial Properties of (3-Amino-2-methylphenyl)methanol Derivatives

The investigation into the antimicrobial capabilities of this compound derivatives is a growing field of interest. Researchers are exploring how these compounds can be tailored to disrupt microbial growth and virulence, with a particular focus on clinically relevant pathogens.

Inhibition of Biofilm Formation (e.g., Uropathogenic Escherichia coli)

Biofilms, structured communities of microorganisms encased in a self-produced matrix, are a significant challenge in clinical settings due to their inherent resistance to antibiotics. The ability to inhibit biofilm formation is a key strategy in preventing and treating persistent infections. While direct studies on this compound derivatives are limited, research on structurally related compounds offers insights into their potential. For instance, methanol (B129727) extracts of various plants have demonstrated significant antibiofilm activity against multidrug-resistant Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov One study on Trigonella foenum-graecum methanol extract showed efficient inhibition of biofilm formation in S. aureus and E. coli, with minimum inhibitory concentrations for biofilm formation (MIBC) being determined. mdpi.com These findings suggest that methanol-containing compounds could serve as a foundation for developing new anti-biofilm agents. Further research is needed to specifically evaluate the efficacy of this compound derivatives in preventing biofilm formation by pathogens like uropathogenic E. coli.

Anticancer Research and Cytotoxicity Studies

The development of novel anticancer agents is a cornerstone of oncological research. Derivatives of this compound are being explored for their potential to selectively target and eliminate cancer cells.

Inhibition of Tumor Growth in Cancer Cell Lines

A significant breakthrough in this area comes from the discovery of a potent and selective BCR-ABL inhibitor, which incorporates a 3-amino-4-methylphenyl moiety, a close structural relative of the subject compound. This derivative, identified as CHMFL-ABL-053, has demonstrated remarkable efficacy in inhibiting the proliferation of Chronic Myeloid Leukemia (CML) cell lines, including K562, KU812, and MEG-01, with GI50 values in the nanomolar range. researchgate.net In vivo studies in a K562 xenograft mouse model further confirmed its ability to almost completely suppress tumor progression. researchgate.net Other studies on different, but related, aminomethyl and quinolone derivatives have also shown significant anticancer activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). nih.govnih.govresearchgate.net

Table 1: Inhibitory Activity of a (3-Amino-4-methylphenyl)amino Derivative (CHMFL-ABL-053) on CML Cell Lines

Cell LineGI50 (nM)
K56214
KU81225
MEG-0116

Data sourced from a study on a potent BCR-ABL inhibitor. researchgate.net

Selective Cytotoxicity Against Specific Cancer Cells (e.g., Breast Cancer, PC-3, HeLa)

The ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Research into various synthetic derivatives has shown promising selective cytotoxicity. For instance, certain quinolone-3-carboxamide derivatives displayed better antiproliferative activity against the HepG2 cancer cell line than the established drug sorafenib. nih.gov Furthermore, studies on other classes of compounds have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov While direct data on this compound derivatives is still forthcoming, the observed selectivity of structurally related compounds provides a strong rationale for their further investigation against a panel of cancer cell lines, including breast cancer, prostate cancer (PC-3), and cervical cancer (HeLa).

Table 2: Cytotoxicity of Quinolone-3-Carboxamide Derivatives against HepG2 Cancer Cell Line

CompoundIC50 (µM)
10a4.60
10c4.14
10d1.07
10e0.88
10i1.60
10n2.88
10o2.76
Sorafenib (Reference)8.38

Data represents the half-maximal inhibitory concentration (IC50) from a study on quinolone derivatives. nih.gov

Influence on Cellular Mechanisms and Molecular Targets

Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. The potent BCR-ABL inhibitor CHMFL-ABL-053, with its 3-amino-4-methylphenyl group, was found to significantly suppress the auto-phosphorylation of the BCR-ABL protein. researchgate.net This inhibition, in turn, affects downstream signaling pathways critical for cancer cell proliferation and survival, including the STAT5, Crkl, and ERK pathways. researchgate.net Other related compounds have been shown to act through different mechanisms, such as the inhibition of VEGFR-2, a key player in angiogenesis. nih.gov Some N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been shown to affect genes encoding for AKT, BAD, and PI3K, which are all critical components of cell survival and apoptosis pathways. mdpi.com These findings underscore the potential of this compound derivatives to be developed into targeted cancer therapies that interfere with specific molecular pathways driving tumorigenesis.

Drug Metabolism Research and Enzyme Inhibition

Derivatives of this compound are investigated for their effects on drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Understanding these interactions is crucial for predicting and avoiding adverse drug-drug interactions.

Inhibition of Cytochrome P450 (CYP) Enzymes (e.g., CYP1A2, CYP3A4)

The Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the affected drug, potentially causing toxicity. CYP inhibition can be reversible or irreversible. nih.gov

Reversible Inhibition: This occurs when a drug binds non-covalently to the enzyme. It can be competitive, where the inhibitor and another substrate compete for the same active site, or non-competitive, where the inhibitor binds to a different site on the enzyme. nih.gov

Irreversible Inhibition: Also known as mechanism-based inhibition, this occurs when a derivative is metabolized by a CYP enzyme to a reactive intermediate. nih.gov This intermediate then forms a stable, often covalent, bond with the enzyme, leading to its inactivation. nih.gov This type of inhibition is of particular concern as the restoration of enzyme activity requires the synthesis of new enzyme, a process that can be slow. nih.gov For example, studies on CYP3A4, a key enzyme in drug metabolism, show that certain compounds can act as mechanism-based inhibitors. nih.gov The inhibition of CYP3A4 activity by the inhibitor ketoconazole (B1673606) has been shown to be significant. nih.gov

Table 1: Types of Cytochrome P450 Enzyme Inhibition

Inhibition Type Mechanism of Action Clinical Consequence
Competitive Inhibitor and substrate bind to the same active site on the enzyme. Can be overcome by increasing substrate concentration.
Non-competitive Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. Cannot be overcome by increasing substrate concentration.

| Mechanism-Based (Irreversible) | The inhibitor is converted to a reactive metabolite by the enzyme, which then irreversibly binds to and inactivates the enzyme. nih.gov | Enzyme activity is only restored by the synthesis of new enzyme, leading to prolonged drug interactions. nih.gov |

Implications for Pharmacokinetics and Drug Interactions

The inhibition of CYP enzymes by derivatives of this compound can have profound implications for the pharmacokinetics of co-administered drugs. By inhibiting a key metabolic pathway, a derivative can increase the half-life and exposure (AUC) of another drug, heightening the risk of adverse effects. nih.gov

Understanding the potential for mechanism-based inhibition is critical because, unlike reversible inhibition, separating the administration times of the two drugs will not prevent the interaction. nih.gov The inactivated enzyme must be replaced by newly synthesized protein, meaning the interaction can persist long after the inhibitor has been cleared from the body. nih.gov This necessitates careful consideration in clinical practice, potentially requiring dose adjustments or the selection of alternative medications that are not metabolized by the inhibited enzyme. nih.gov

Anti-inflammatory and Analgesic Effects of Related Derivatives

Research into quinazolinone derivatives, which are structurally related to this compound, has demonstrated significant potential for anti-inflammatory and analgesic activities. A study focused on novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones reported promising results. nih.gov

These compounds were synthesized and evaluated for their ability to reduce inflammation and pain. nih.gov In animal models, certain derivatives showed potent effects. For instance, compound AS3, identified as 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one, was found to be the most active anti-inflammatory agent in the series, exhibiting potency moderately higher than the standard drug, diclofenac (B195802) sodium. nih.gov Another derivative, AS2 or 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one, was identified as the most effective analgesic agent. nih.gov Notably, these compounds displayed a reduced risk of causing stomach ulcers compared to aspirin. nih.gov

Table 2: Anti-inflammatory Activity of a Lead Quinazolinone Derivative

Compound Chemical Name Activity Comparison

| AS3 | 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one | Most active anti-inflammatory agent | Moderately more potent than diclofenac sodium nih.gov |

Antioxidant Activity of Derivatives

Derivatives of this compound have also been explored for their antioxidant properties. Antioxidants are crucial for protecting cells from damage caused by oxidative stress and reactive oxygen species (ROS). nih.gov

Studies on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown significant antioxidant potential. nih.gov The antioxidant capacity of these compounds was assessed using the DPPH radical scavenging method. nih.gov Two compounds, in particular, demonstrated activity greater than that of the well-known antioxidant, ascorbic acid. nih.gov

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be approximately 1.4 times more effective than ascorbic acid. nih.gov

3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide also showed antioxidant activity about 1.4 times higher than ascorbic acid. nih.gov

Another study on methylbenzenediol derivatives highlighted the importance of molecular structure for antioxidant activity. cabidigitallibrary.org The ability of these compounds to scavenge free radicals was found to be dependent on the position of hydroxyl groups and the presence of bulky substituents, which can create steric effects influencing the molecule's ability to donate a hydrogen atom. cabidigitallibrary.org

Mechanism of Action Studies in Biological Systems

Investigating the mechanism of action provides a deeper understanding of how these derivatives exert their therapeutic effects at a molecular level.

Interactions with Enzymes and Receptors

The biological activities of these derivatives are a direct result of their interactions with specific enzymes and cellular receptors.

Enzyme Interactions: As discussed, a primary mechanism of action is the inhibition of Cytochrome P450 enzymes. The formation of a reactive metabolite that binds to the enzyme's heme prosthetic group is a key mechanism for irreversible inhibition. nih.gov This targeted inactivation of specific enzymes underscores a potent and long-lasting pharmacological effect. nih.gov

Receptor Interactions: Beyond enzyme inhibition, heterocyclic derivatives, including those related to β-amino acids, are known to interact with various receptors. mdpi.com For example, certain derivatives can act as antagonists at NMDA glutamate (B1630785) receptors, a mechanism that contributes to anticonvulsant properties. mdpi.com The ability of these compounds to bind to specific receptors opens up a wide range of potential therapeutic applications, from neurological disorders to inflammatory conditions. mdpi.com

Hydrogen Bonding and π-π Interactions

The biological activity of this compound derivatives is intrinsically linked to their ability to form specific non-covalent interactions with their biological targets, primarily through hydrogen bonding and π-π stacking. These interactions are fundamental to the molecular recognition process, influencing the binding affinity and selectivity of the compounds.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups present in the parent structure of this compound and its derivatives are key functional groups capable of participating in hydrogen bonding. nih.govrsc.org The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors. Similarly, the oxygen atom of the hydroxyl group can accept a hydrogen bond, and its hydrogen atom can be donated. nih.gov

A pertinent example can be drawn from the study of a structurally related kinase inhibitor, CHMFL-ABL-053 , a derivative of (3-Amino-4-methylphenyl)amine. researchgate.net Although the parent scaffold is slightly different, the principles of molecular interaction are transferable. In the binding of CHMFL-ABL-053 to the Abl kinase domain, molecular docking studies revealed that the amino group on the phenyl ring forms a key hydrogen bond with the side chain of threonine (Thr315). researchgate.net This interaction is critical for the potent inhibitory activity of the compound.

π-π Interactions: The aromatic phenyl ring of this compound derivatives provides a platform for π-π stacking interactions with aromatic amino acid residues within a protein's binding site, such as phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, contribute significantly to the binding energy and specificity of the ligand.

The interplay between hydrogen bonding and π-π interactions is often synergistic, leading to high-affinity binding. The specific substitution pattern on the this compound scaffold will dictate the precise nature and geometry of these interactions, ultimately determining the compound's biological profile.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds and guide the rational design of more effective therapeutic agents. nih.govpharmacophorejournal.combiointerfaceresearch.com

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Generation: A series of derivatives with varying substituents would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

While no specific QSAR studies on this compound derivatives are publicly available, the principles of QSAR have been widely applied to other classes of bioactive compounds. For example, in the development of the aforementioned kinase inhibitor CHMFL-ABL-053, structure-activity relationship (SAR) studies, a precursor to QSAR, were instrumental. researchgate.net These studies revealed that the presence and position of the methyl group on the aminophenyl ring, as well as the nature of the substituents on the pyrimidine (B1678525) core, had a significant impact on the inhibitory activity against BCR-ABL kinase. researchgate.net

A hypothetical QSAR model for a series of this compound derivatives might reveal that:

The hydrogen-bond donating capacity of the amino and hydroxyl groups is positively correlated with activity.

The steric bulk of substituents at certain positions is negatively correlated with activity, suggesting a constrained binding pocket.

The hydrophobicity of the molecule, as described by logP, has an optimal range for activity, balancing solubility and membrane permeability.

Such models would provide invaluable guidance for the synthesis of new derivatives with enhanced biological activity.

Investigation into Other Potential Biological Activities

The versatile scaffold of this compound suggests that its derivatives could possess a wide range of other biological activities beyond a single target. The exploration of these potential activities is an important area of biomedical research.

Antimicrobial Activity: The presence of amino and hydroxyl groups on an aromatic ring is a common feature in many antimicrobial agents. These groups can interact with microbial cell walls, enzymes, or nucleic acids, leading to inhibition of growth or cell death. nih.govnih.govresearchgate.netjocpr.com Derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi. For example, novel thymol (B1683141) derivatives have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov

Anticancer Activity: Many anticancer drugs contain aromatic amine and alcohol functionalities. These groups can participate in interactions with key proteins involved in cancer cell proliferation, survival, and metastasis. nih.govuniv.kiev.uanih.govmdpi.com The kinase inhibitor CHMFL-ABL-053, with its (3-Amino-4-methylphenyl)amine core, demonstrates potent activity against chronic myeloid leukemia cells. researchgate.net It is plausible that derivatives of this compound could be designed to target other kinases or cancer-related proteins. For instance, derivatives could be evaluated for their ability to induce apoptosis, inhibit angiogenesis, or overcome drug resistance in various cancer cell lines.

The table below summarizes potential biological activities and the rationale for investigating derivatives of this compound in these areas.

Biological ActivityRationale for InvestigationKey Structural Features
Antimicrobial The amino and hydroxyl groups can interact with microbial targets.Amino group, Hydroxyl group, Aromatic ring
Anticancer The scaffold is present in known kinase inhibitors and can be modified to target various cancer-related proteins.Aromatic amine, Benzylic alcohol
Anti-inflammatory Many anti-inflammatory drugs possess amino-aromatic structures.Amino group, Phenyl ring
Antiviral The functional groups can interfere with viral entry, replication, or assembly.Amino group, Hydroxyl group

Further research, including high-throughput screening and mechanism-of-action studies, is warranted to fully explore the therapeutic potential of this promising class of compounds.

Future Research Directions for 3 Amino 2 Methylphenyl Methanol

Development of Novel Synthetic Routes for Improved Sustainability and Efficiency

Current research is focused on creating more environmentally friendly and cost-effective methods for producing (3-Amino-2-methylphenyl)methanol. Traditional synthetic pathways are often multi-step processes that can be inefficient and generate significant waste. Future approaches will likely prioritize "green chemistry" principles, such as the use of less hazardous solvents and reagents, and the development of catalytic reactions that improve atom economy.

One promising avenue is the exploration of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel. This approach can significantly reduce the need for purification of intermediates, saving time, resources, and minimizing waste. For example, a three-component reaction involving arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) has been shown to be an efficient method for synthesizing related pyridazine (B1198779) derivatives. scielo.org.za Additionally, research into novel catalytic systems, potentially using earth-abundant metals, could lead to more sustainable and economical production methods. The discovery of new synthetic routes for amino acids in prebiotic chemistry, which highlights the catalytic role of simple molecules like formic acid, may also inspire innovative approaches to synthesizing aminobenzyl alcohol derivatives. nih.gov

Exploration of Enantioselective Synthesis for Chiral Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound derivatives is a critical area of future research. Chiral molecules can exhibit significantly different biological activities, making the ability to produce a single, desired enantiomer highly valuable, particularly in drug development.

Researchers are actively developing and refining methods for enantioselective synthesis, which involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. hilarispublisher.com Techniques such as asymmetric hydrogenation and catalytic asymmetric carbon-carbon bond-forming reactions are being explored to produce enantiomerically pure or enriched amino alcohols. hilarispublisher.com For instance, multicatalytic, asymmetric radical C-H amination has emerged as a powerful strategy for accessing chiral β-amino alcohols. nih.gov The development of enantioselective synthesis for related compounds, such as β-amino acids and protected aminopropylphosphonates, provides a strong foundation for future work in this area. hilarispublisher.commdpi.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, future research will likely employ more advanced methods to gain deeper insights.

Techniques such as 2D NMR can provide more detailed information about the connectivity and spatial relationships of atoms within the molecule. Raman spectroscopy offers a complementary vibrational spectroscopy technique to IR. nih.gov For chiral derivatives, techniques like Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. mdpi.com

In-depth Mechanistic Studies of Biological Activities and Molecular Interactions

To fully exploit the therapeutic potential of this compound and its derivatives, a detailed understanding of their biological mechanisms of action is required. Future research will move beyond identifying biological activity to elucidating how these compounds interact with their molecular targets.

Computational methods, such as molecular docking, can be used to predict how these molecules bind to proteins and to identify key interactions. These computational models can then guide the design of new derivatives with improved affinity and selectivity. For example, docking studies of a derivative of (3-Amino-4-methylphenyl)amine helped to understand its binding mode with ABL1 kinase. researchgate.net Experimental techniques such as X-ray crystallography can provide atomic-level details of these interactions.

Design and Synthesis of New Derivatives with Tailored Biological Profiles

A major focus of future research will be the design and synthesis of novel derivatives of this compound with specific, enhanced biological activities. This involves a rational design approach, often guided by structure-activity relationship (SAR) studies and computational modeling.

By systematically modifying the chemical structure of the parent compound, researchers can aim to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of new N-benzylidene derivatives of related heterocyclic systems has been explored to evaluate their cytotoxic activities. mdpi.com Similarly, the synthesis and biological evaluation of N-methyl derivatives of norbelladine (B1215549) have provided insights into how small structural changes can impact biological activity. mdpi.com The development of new pyridazine-3-carboxamide (B1582110) derivatives as TYK2 inhibitors also highlights the potential for creating targeted therapeutic agents from related scaffolds. nih.gov

Application in Emerging Fields of Material Science and Nanoscience

The unique chemical structure of this compound, featuring an aromatic ring, an amino group, and a hydroxyl group, makes it a versatile building block for new materials. Future research is expected to explore its potential in material science and nanoscience.

The amino and hydroxyl groups can act as reactive sites for polymerization, leading to the creation of novel polymers with tailored properties for applications such as specialty coatings or advanced composites. The aromatic core suggests potential for use in organic electronics. Furthermore, these functional groups can be used to modify the surface of nanoparticles, enabling their use in fields like targeted drug delivery or as sensors. The synthesis of related aminobenzyl alcohols has been noted for their application in creating hydrogelators for drug delivery. sigmaaldrich.com

Q & A

Basic: What are the primary synthetic routes for (3-Amino-2-methylphenyl)methanol, and how are reaction conditions optimized?

Methodological Answer:
The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) using chloropyrimidine derivatives and this compound, as demonstrated in triazine-based ligand synthesis (e.g., compound 78 in ). Alternative approaches include:

  • Reduction of nitro precursors : Similar to (2-Amino-4-methoxyphenyl)methanol synthesis (), nitro groups on the aromatic ring can be reduced using NaBH₄ or catalytic hydrogenation (e.g., Pd/C, H₂).
  • Solvent and temperature optimization : Reactions often require anhydrous conditions (e.g., THF, DCM) and low temperatures (-70°C for DIBAL-H reductions; ).
  • Catalyst screening : Palladium-based catalysts or Lewis acids (e.g., AlCl₃) improve yields in substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-2-methylphenyl)methanol
Reactant of Route 2
(3-Amino-2-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.